tert-Butyl (2-oxopropyl)carbamate
Overview
Description
tert-Butyl (2-oxopropyl)carbamate is a chemical compound that is used as an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a tert-butyl carbamate group attached to a 2-oxopropyl moiety. This compound is not explicitly described in the provided papers, but its structural motifs and synthesis methods are closely related to the compounds discussed in the papers.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves protection and deprotection strategies, as well as the formation of key intermediate structures. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods could potentially be adapted for the synthesis of tert-butyl (2-oxopropyl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a carbamate group (an ester of carbamic acid) and a tert-butyl group, which is a bulky alkyl substituent. The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined using single crystal X-ray diffraction analysis . This analysis revealed the presence of a bicyclo[2.2.2]octane structure, which is a common structural motif in many tert-butyl carbamate derivatives.
Chemical Reactions Analysis
tert-Butyl carbamate derivatives undergo various chemical reactions that are useful in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives have been used as building blocks in the synthesis of macrocyclic Tyk2 inhibitors and as intermediates in the synthesis of protease inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group, which imparts steric bulk and can affect the solubility and reactivity of the compound. The tert-butyl group is also commonly used as a protecting group for amines due to its stability and ease of removal under acidic conditions. The physical properties, such as solubility and crystallinity, can be determined through methods like recrystallization and characterization techniques including NMR spectroscopy and mass spectrometry .
Scientific Research Applications
Photoredox Catalysis
Photoredox catalysis uses tert-butyl (2-oxopropyl)carbamate in amination reactions. This process facilitates the assembly of 3-aminochromones, which are essential in synthesizing diverse amino pyrimidines. This photocatalyzed protocol offers new pathways for chemical synthesis under mild conditions (Wang et al., 2022).
Asymmetric Synthesis
In the field of asymmetric synthesis, tert-butyl (2-oxopropyl)carbamate is used to create highly stereoselective aldol products. These products serve as building blocks for novel protease inhibitors, demonstrating its significant role in developing therapeutic agents (Ghosh et al., 2017).
Organic Synthesis
The compound is involved in the Diels‐Alder reaction and other organic synthesis processes. It contributes to the preparation of various organic compounds, showcasing its versatility in synthetic organic chemistry (Padwa et al., 2003).
Enantioselective Synthesis
Tert-butyl (2-oxopropyl)carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues, particularly in the production of 2′-deoxyribonucleotides. Its application in this area underlines its importance in the synthesis of nucleotide analogues (Ober et al., 2004).
Chemical Preparation and Transformation
The compound is utilized in various chemical preparation and transformation processes, including chiral inversion and synthesis of cyclic carbamates. Its role in these processes highlights its broad applicability in chemical transformations (Li et al., 2015).
Metalation and Alkylation
Metalation and alkylation studies involving tert-butyl carbamate derivatives highlight its potential in the preparation of α-functionalized α-amino silanes. This application is significant in the field of silicon-based chemistry (Sieburth et al., 1996).
Glycosylative Transcarbamylation
Glycosylative transcarbamylation using tert-butyl carbamates leads to the formation of anomeric 2-deoxy-2-amino sugar carbamates. This method is instrumental in producing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Safety And Hazards
Future Directions
Tert-Butyl (2-oxopropyl)carbamate holds great potential in scientific research. Its diverse applications range from drug synthesis to catalysis. Further studies are needed to explore its potential uses and mechanisms of action.
Relevant Papers
Relevant papers related to tert-Butyl (2-oxopropyl)carbamate include studies on the synthesis of related compounds , spectroscopic and electrochemical studies , and potential applications in drug synthesis and catalysis.
properties
IUPAC Name |
tert-butyl N-(2-oxopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMUQGCAFEQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326829 | |
Record name | tert-Butyl (2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-oxopropyl)carbamate | |
CAS RN |
170384-29-9 | |
Record name | tert-Butyl (2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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